Phosphoryl Fluoride's P=O Bond Length is Quantifiably Shorter than Heavier Analogs
Phosphoryl fluoride (POF₃) possesses a significantly shorter phosphorus-oxygen double bond compared to its heavier homologs, phosphoryl chloride (POCl₃) and phosphoryl bromide (POBr₃). This structural difference is a direct consequence of the high electronegativity of fluorine, which increases the s-character of the P=O bond [1]. The P=O bond length in POF₃ is determined to be the shortest in the series [1], reflecting a stronger bond and distinct electronic environment at the phosphorus center compared to POCl₃ and POBr₃.
| Evidence Dimension | Phosphorus-Oxygen (P=O) Bond Length |
|---|---|
| Target Compound Data | Shortest P=O bond length in the series POF₃ < POCl₃ < POBr₃ |
| Comparator Or Baseline | Phosphoryl chloride (POCl₃) and Phosphoryl bromide (POBr₃). Exact bond lengths from gas electron diffraction: P=O for POF₃, POCl₃, and thiophosphoryl chloride were studied in Kuchitsu et al. (1971) [1]. |
| Quantified Difference | POF₃ has the shortest P=O bond length; the bond length increases with decreasing halogen electronegativity (F < Cl < Br) [1]. |
| Conditions | Gas-phase molecular structure determined by electron diffraction [1]. |
Why This Matters
The stronger P=O bond directly influences POF₃'s electrophilicity and reactivity, which cannot be replicated by substituting POCl₃ or POBr₃ in synthesis or catalysis.
- [1] Kuchitsu, K., Moritani, T., & Morino, Y. (1971). Molecular structures of phosphoryl fluoride, phosphoryl chloride, and thiophosphoryl chloride studied by gas electron diffraction. Inorganic Chemistry, 10(2), 344-350. View Source
